4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 2-fluorophenyl group at position 4 and a carboxylic acid moiety at position 4. It is primarily utilized in pharmacological research, particularly in studies targeting angiotensin II receptors (e.g., AT2R) and nicotinic acetylcholine receptors (nAChRs) due to its structural resemblance to established antagonists like PD123319 . The compound is commercially available with ≥95% purity and is characterized by advanced analytical methods, including LCMS, HPLC, and NMR .
Properties
IUPAC Name |
4-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-8-4-2-1-3-7(8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJYJAACIEUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the cyclization of an appropriate precursor containing the fluorophenyl group under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow chemistry and other advanced techniques can be employed to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its fluorophenyl group can enhance the binding affinity to biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties can improve the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[4,5-c]pyridine scaffold is highly modular, with substituents on the phenyl ring and stereochemistry significantly influencing properties. Key analogs include:
Key Observations :
- Bromine substitution (e.g., 3-bromophenyl) increases molecular weight and polarizability, which may affect binding kinetics .
- Stereochemistry : The (4R,6S)-4-phenyl stereoisomer exhibits distinct pharmacological profiles due to spatial orientation, highlighting the importance of chirality in receptor interactions .
Pharmacological Activity
Angiotensin II Receptor (AT2R) Antagonism
- PD123319: A lead compound with a diphenylacetyl group and dimethylamino substituent, showing IC₅₀ values in the nanomolar range for AT2R .
- 4-(4-Fluorophenyl) Analog : Demonstrated moderate AT2R binding in preliminary assays, though 10-fold less potent than PD123319 .
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Physicochemical and Stability Data
| Property | Target Compound | 4-(4-Fluorophenyl) Analog | 4-(2-Methoxyphenyl) Analog |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 1.5 |
| Solubility (Water) | 0.12 mg/mL | 0.25 mg/mL | 0.45 mg/mL |
| Stability (pH 7.4, 25°C) | >48 hours | >72 hours | >96 hours |
Notes:
Biological Activity
4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound known for its potential biological activity. This compound features a unique structure that includes a fluorophenyl group attached to an imidazo[4,5-c]pyridine core, which is associated with various biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: 4-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Molecular Formula: C13H12FN3O2
- CAS Number: 1048031-77-1
This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
Research indicates that compounds with similar structures can interact with specific enzymes and pathways:
- Targets of Action: The compound is hypothesized to interact with enzymes such as IKK-ɛ and TBK1. These interactions may lead to modulation of the NF-kappaB pathway, which plays a critical role in inflammatory responses and cell survival.
- Biochemical Pathways: The influence on the NF-kappaB pathway suggests potential applications in treating diseases characterized by inflammation and cancer.
Pharmacokinetics
The presence of the fluorophenyl group enhances the compound's pharmacokinetic properties:
- Metabolic Stability: Fluorine atoms are known to improve metabolic stability and bioavailability in drug molecules.
- Lipophilicity: The fluorophenyl group may also alter the lipophilicity of the compound, affecting its absorption and distribution in biological systems.
Cytotoxicity Assays
Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
- In a study involving imidazo[1,2-a]pyridine derivatives, it was found that modifications at specific positions on the imidazo ring significantly influenced cytotoxicity against HeLa cells. Compounds with IC50 values below 150 μM were considered highly cytotoxic .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Similar compounds have been shown to inhibit protein geranylgeranylation effectively. This inhibition is correlated with reduced cell viability in cancer cell lines. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance inhibitory activity against Rab geranylgeranyl transferase (RGGT) .
Case Studies
Recent research highlights the following findings regarding the biological activity of related compounds:
- Inhibition of Rab11A Prenylation : Compounds structurally related to this compound demonstrated significant inhibition of Rab11A prenylation in HeLa cells. This effect was linked to reduced cell viability and altered cellular signaling pathways .
- Potential for Therapeutic Applications : Given its interaction with key biological targets involved in inflammation and cancer progression, this compound presents opportunities for developing novel therapeutic agents aimed at treating various diseases .
Comparative Analysis
A comparison of this compound with similar compounds reveals unique attributes that enhance its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenyl)-3H,4H,... | Imidazo[4,5-c]pyridine core | Inhibits NF-kappaB pathway |
| 6-substituted Imidazo... | Varies by substituent | Cytotoxic against cancer cells |
| Thiazole derivatives | Electron-withdrawing groups | Antimalarial activity |
Q & A
Q. What are the recommended synthetic strategies for preparing 4-(2-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid?
A common approach involves condensation reactions followed by cyclization. For example, similar imidazo[4,5-c]pyridine derivatives are synthesized by condensing substituted benzaldehydes with aminopyridines, followed by functional group modifications using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products and improve yield.
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) is the gold standard. These tools enable precise determination of bond angles, torsional conformations, and hydrogen bonding patterns in the crystalline state . Complementary methods include /-NMR and high-resolution mass spectrometry (HRMS) to verify molecular connectivity and purity.
Q. What biological targets or pathways are associated with this compound?
Structurally related imidazo[4,5-c]pyridine derivatives, such as PD123319, are angiotensin AT2 receptor antagonists with roles in reducing oxidative stress and modulating cardiovascular function . Computational docking studies suggest potential interactions with enzymes like DYRK2, which are implicated in cancer and neurodegenerative diseases .
Q. Which analytical methods are most effective for assessing purity?
Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are widely used. For example, purity ≥95% is achievable using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Residual solvents and byproducts can be quantified via GC-MS .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing epimerization during cyclization?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) and low-temperature conditions (−20°C to 0°C) can suppress racemization. For instance, enantiomeric excess (ee) >98% was reported for a similar compound using asymmetric catalysis in tetrahydrofuran (THF) . Kinetic monitoring via inline FTIR or Raman spectroscopy helps identify optimal reaction endpoints.
Q. How should researchers resolve discrepancies in biological activity data across assays?
Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor isoform expression). Orthogonal validation using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP quantification) is recommended. For PD123319 analogs, AT2 receptor selectivity over AT1 was confirmed via competitive binding studies with -Sar,Ile-Angiotensin II .
Q. What computational strategies predict off-target interactions for this compound?
Pharmacophore modeling and molecular dynamics simulations (MD) using software like Schrödinger or AutoDock Vina can identify potential off-targets. For example, virtual screening of 7.4 million compounds revealed imidazo[4,5-c]pyridine derivatives as DYRK2 inhibitors with sub-micromolar IC values . Experimental validation via thermal shift assays (TSA) or CETSA (cellular thermal shift assay) is critical.
Q. How can co-elution issues in HPLC purity analysis be resolved?
Employ orthogonal separation techniques:
- Ion-pair chromatography : Use 10 mM ammonium acetate (pH 5.0) with 0.1% heptafluorobutyric acid to improve resolution of polar impurities.
- Chiral HPLC : Resolve enantiomers using Chiralpak IA-3 columns and isopropanol/hexane gradients .
- 2D-LC : Heart-cutting from a C18 column to a HILIC column enhances separation of structurally similar contaminants .
Q. What structural analogs of this compound show improved pharmacokinetic (PK) properties?
Modifications at the 2-fluorophenyl or carboxylic acid positions enhance metabolic stability. For example, replacing the fluorophenyl group with a 3,5-dimethoxyphenyl moiety increased oral bioavailability in rat models (AUC 0–24h = 12.3 μg·h/mL vs. 5.7 μg·h/mL for the parent compound) . Deuterated analogs at metabolically labile sites further prolong half-life .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
